molecular formula C18H12ClF2N5O3 B2932392 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide CAS No. 1052565-66-8

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2932392
CAS No.: 1052565-66-8
M. Wt: 419.77
InChI Key: FWVUBNLVHLPBFS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring and two fluorophenyl groups. These types of compounds are often used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the attachment of the fluorophenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the fluorophenyl groups would likely have a significant impact on the compound’s shape and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include things like melting point, boiling point, density, and solubility. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Properties : Compounds containing the 1,2,4-triazole ring system have been synthesized and evaluated for their antimicrobial and antifungal properties. The interest in such compounds stems from their wide range of pharmaceutical activities. For example, derivatives of 1,2,4-triazole have been reported to exhibit significant in vitro antibacterial and antifungal activity, suggesting their potential as templates for developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

  • Antitumor Activities : Research into compounds with the triazole ring system has also revealed their potential in antitumor applications. Some newly synthesized 1,2,4-triazole derivatives have demonstrated moderate to excellent growth inhibition against a panel of cancer cell lines, indicating their promise in cancer therapy (Bhat et al., 2009).

Structural and Chemical Analysis

  • Structural Characterization : The synthesis and structural elucidation of triazole and acetamide derivatives are crucial for understanding their potential applications. X-ray diffraction and other spectroscopic methods such as NMR and IR spectroscopy play a significant role in characterizing these compounds, providing insights into their structural integrity and potential for further modification (Kariuki et al., 2021).

Potential Applications in Drug Design

  • Drug Design and Development : The structural motifs present in compounds similar to the queried chemical are of interest in drug design, particularly for their roles as inhibitors or antagonists targeting specific biological pathways. For instance, triazole derivatives have been identified as potent inhibitors against specific enzymes, suggesting their utility in designing drugs for treating various diseases, including cancer and microbial infections (Hassan et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often a key factor in the development of pharmaceuticals. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O3/c19-12-7-11(5-6-13(12)21)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-3-1-9(20)2-4-10/h1-7,15-16H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVUBNLVHLPBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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